2-Cyclopropoxy-4-(methylamino)benzamide

Description

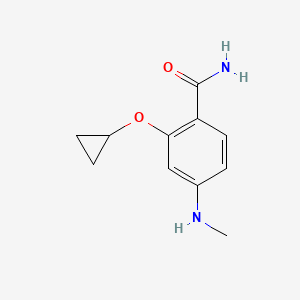

2-Cyclopropoxy-4-(methylamino)benzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a methylamino group at the 4-position of the benzamide core.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C11H14N2O2/c1-13-7-2-5-9(11(12)14)10(6-7)15-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H2,12,14) |

InChI Key |

YPPMLXGPDJVVSP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylamino)benzamide typically involves the condensation of 2-cyclopropoxybenzoic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

2-Cyclopropoxy-4-(methylamino)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural or functional similarities with 2-Cyclopropoxy-4-(methylamino)benzamide, enabling a comparative assessment of their properties:

4-(Dimethylamino)benzohydrazide

- Structure : Features a hydrazide (–CONHNH₂) group instead of the amide (–CONH₂) in the target compound.

- Hydrazides are more prone to oxidative degradation, reducing stability under physiological conditions .

- Applications : Primarily explored in coordination chemistry and as intermediates in drug synthesis .

N-Cyclohexyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide (CAS 57494-87-8)

- Structure: Substituted with a cyclohexyl group, a hydroxypropoxy chain, and an isopropylamino group.

- Key Differences: The bulky cyclohexyl and hydroxypropoxy groups increase molar mass (334.45 g/mol) and steric hindrance, likely reducing blood-brain barrier permeability compared to the cyclopropoxy variant .

Neuroleptic Benzamides (Amisulpride, Tiapride, Sulpiride)

- Structure : Share a benzamide core with substitutions at positions 2 and 5 (e.g., methoxy, ethylsulfonyl).

- Key Differences: The methylamino group in this compound may confer selectivity for dopaminergic or serotonergic receptors, similar to amisulpride’s sulfonyl group . Cyclopropoxy’s small ring size could enhance metabolic stability compared to larger alkoxy groups in tiapride or sulpiride .

- Forensic Challenges : Differentiation between these analogs requires advanced techniques like HPLC-MS due to nearly identical mass spectra and retention times .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| This compound | C₁₁H₁₄N₂O₂* | ~218.25 | 2-Cyclopropoxy, 4-Methylamino | Amide (–CONH₂) |

| 4-(Dimethylamino)benzohydrazide | C₉H₁₃N₃O | 179.22 | 4-Dimethylamino | Hydrazide (–CONHNH₂) |

| N-Cyclohexyl-4-[hydroxypropoxy]benzamide | C₁₉H₃₀N₂O₃ | 334.45 | Cyclohexyl, Hydroxypropoxy | Amide (–CONH₂) |

| Amisulpride | C₁₇H₂₇N₃O₄S | 369.48 | 2-Methoxy, 5-Ethylsulfonyl | Amide (–CONH₂) |

*Estimated based on structural analysis.

Research Findings and Implications

- Bioactivity : Cyclopropoxy-substituted benzamides may exhibit improved receptor selectivity due to the ring’s strain and electron-donating effects, though in vivo studies are needed .

- Analytical Differentiation: Mass spectrometry and chromatography are critical for distinguishing benzamide derivatives in forensic toxicology, as minor structural changes yield subtle spectral differences .

- Stability : The cyclopropoxy group’s compact structure may reduce enzymatic degradation compared to bulkier substituents, enhancing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.